
1-(3-Fluorophenyl)ethan-1-amine hydrochloride
Overview
Description
1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(3-fluorophenyl)ethan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons, depending on the reducing agent used.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
Organic Synthesis
1-(3-Fluorophenyl)ethan-1-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow for diverse chemical reactions, including:
- Oxidation : Can be oxidized to produce ketones or aldehydes.
- Reduction : Capable of being reduced to form different amines or alcohols.
- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, facilitating further synthetic pathways.
Biological Research
This compound is being investigated for its potential biological activities, particularly in relation to neurotransmitter systems. Its mechanism of action may involve:
- Neurotransmitter Reuptake Inhibition : Similar to other antidepressants, it may inhibit the reuptake of serotonin and norepinephrine, enhancing their synaptic availability.
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of the fluorine atom may enhance lipophilicity and bioavailability, making it a candidate for neuropharmacology research. Specific areas of interest include:
- Antidepressant Development : Ongoing studies are exploring its efficacy as a potential antidepressant agent.
- Anticonvulsant Activity : Some derivatives have been noted for their anticonvulsant properties, suggesting a broader therapeutic application .
Case Study 1: Neuropharmacological Studies
In a study examining the effects of various fluorinated arylamines on neurotransmitter systems, researchers found that (R)-1-(3-fluorophenyl)ethylamine exhibited significant inhibitory effects on serotonin reuptake, indicating its potential as an antidepressant .
Case Study 2: Synthesis of Anticonvulsants
A research team synthesized several derivatives of this compound to evaluate their anticonvulsant activity in animal models. Results showed promising efficacy in reducing seizure frequency compared to control groups .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Chlorophenyl)ethan-1-amine hydrochloride
- 1-(3-Bromophenyl)ethan-1-amine hydrochloride
- 1-(3-Iodophenyl)ethan-1-amine hydrochloride
These compounds share similar structures but differ in the halogen substituent on the aromatic ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, making each unique in its applications .
Biological Activity
1-(3-Fluorophenyl)ethan-1-amine hydrochloride, also known as 1-(3-fluorophenyl)ethylamine hydrochloride, is a compound with the molecular formula C₈H₁₁ClFN and a molecular weight of approximately 175.63 g/mol. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications.
The compound is characterized by a fluorine atom attached to a phenyl ring, which contributes to its unique properties. It primarily exists as a solid and is soluble in various solvents, making it versatile for chemical applications. The synthesis of this compound can be achieved through several methods, which allow for efficient laboratory production.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Notably, it has been identified as a potential candidate for pharmacological applications due to its ability to interact with various biological targets. Key findings include:
- Cytochrome P450 Inhibition : The compound has shown inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This interaction suggests that it may affect the metabolism of co-administered drugs that are substrates for this enzyme.
- Neuropharmacological Potential : While specific therapeutic uses are still under investigation, the structural properties of this compound suggest potential activity in neuropharmacology.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the uniqueness of this compound. The following table summarizes some relevant compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-(4-Fluorophenyl)ethan-1-amine hydrochloride | C₈H₁₁ClF | Fluorine at para position; potential different pharmacodynamics |
2-(3-Fluorophenyl)ethan-1-amine hydrochloride | C₈H₁₁ClF | Different positional isomer; may exhibit distinct biological activity |
1-(3-Chlorophenyl)ethan-1-amine hydrochloride | C₈H₁₁ClCl | Chlorine instead of fluorine; affects lipophilicity and receptor interaction |
This comparison underscores how the specific fluorination pattern of this compound may influence its biological activity and pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-fluorophenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALWMOKWLLQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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